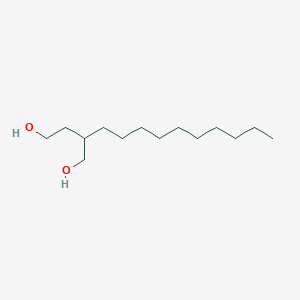
1,4-Butanediol, 2-decyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediol, 2-decyl- is an organic compound belonging to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is a derivative of 1,4-butanediol, with a decyl group attached to the second carbon atom. It is a colorless, viscous liquid that is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4-butanediol, 2-decyl- can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with a decyl halide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.
Industrial production methods for 1,4-butanediol, 2-decyl- often involve the continuous hydrogenation of 2-butyne-1,4-diol using modified nickel catalysts. This process is carried out at temperatures between 80-170°C and pressures of 250-300 bar .
Analyse Chemischer Reaktionen
1,4-Butanediol, 2-decyl- undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, 1,4-butanediol, 2-decyl- can be converted into corresponding aldehydes or carboxylic acids.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include tetrahydrofuran, butyrolactone, and various esters .
Wissenschaftliche Forschungsanwendungen
1,4-Butanediol, 2-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: This compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: 1,4-Butanediol, 2-decyl- is used in the production of spandex fibers, urethane elastomers, and copolyester ethers
Wirkmechanismus
The mechanism of action of 1,4-butanediol, 2-decyl- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other compounds. Additionally, it can undergo enzymatic conversion to form active metabolites that participate in biochemical reactions. For example, it can be converted to gamma-hydroxybutyrate (GHB) through enzymatic oxidation .
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediol, 2-decyl- can be compared with other similar compounds, such as:
1,2-Butanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
2,3-Butanediol: A diol with hydroxyl groups on the second and third carbon atoms.
cis-Butene-1,4-diol: A diol with hydroxyl groups on the first and fourth carbon atoms in a cis configuration.
The uniqueness of 1,4-butanediol, 2-decyl- lies in its decyl group, which imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
120902-88-7 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
2-decylbutane-1,4-diol |
InChI |
InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
FHXBCFFDAGGOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



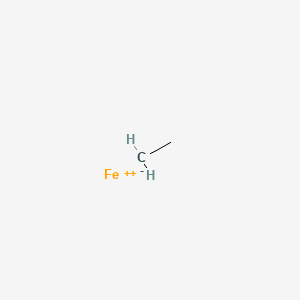
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)

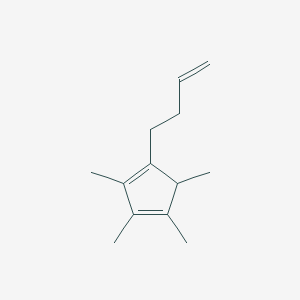

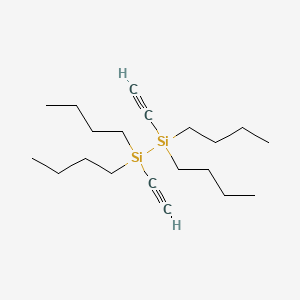
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
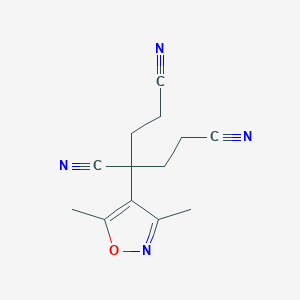
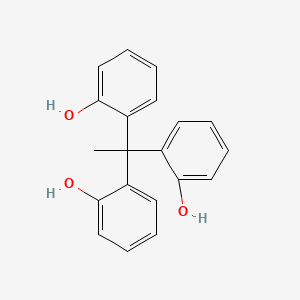
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
